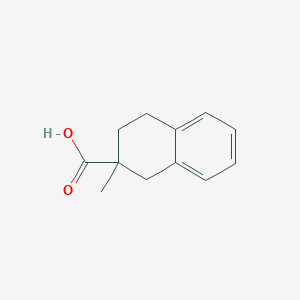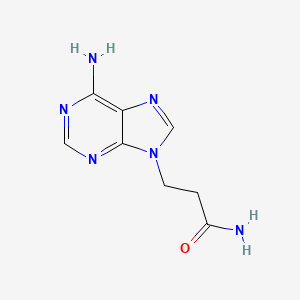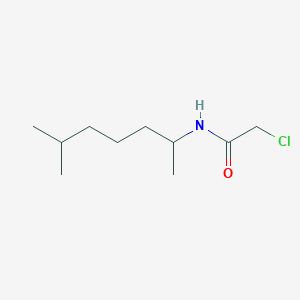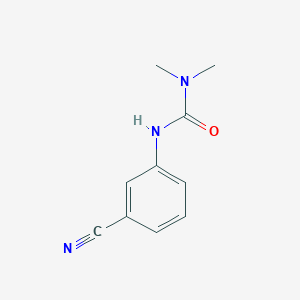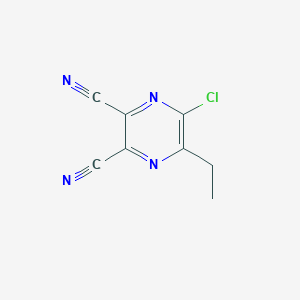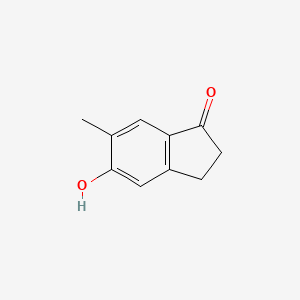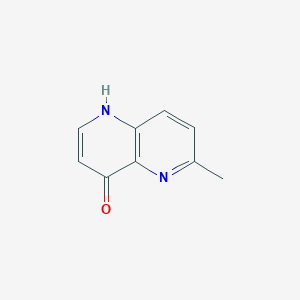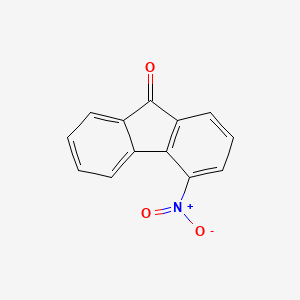
4-Nitrofluoren-9-one
説明
Synthesis Analysis
The synthesis of nitrofluorene derivatives has been studied extensively . For instance, the synthesis of 2-nitrofluoren-9-one involves the photo-oxidation of 2-aminofluorene . Another method involves the sodium borohydride reduction of 3-nitrofluoren-9-one .Molecular Structure Analysis
The molecular formula of 2-nitrofluoren-9-one is C13H7NO3 . Its molecular weight is 225.20 g/mol . The InChI Key is AJEAHBZZHSLIQP-UHFFFAOYSA-N .Chemical Reactions Analysis
The photo-oxidation of 2-aminofluorene results in the formation of a variety of photo-products, including 2-nitrofluoren-9-one . The kinetics of phototransformation of 2-aminofluoren-9-one into 2-nitrofluoren-9-one has also been studied .科学的研究の応用
Analytical Chemistry in Atmospheric Studies
4-Nitrofluoren-9-one and its isomers have been synthesized and analyzed for environmental studies, particularly in atmospheric chemistry. Helmig and Arey (1991) developed analytical techniques to determine nitrofluorene isomers in the gas and particle phases of the atmosphere. This research is crucial for understanding the presence and impact of these compounds in environmental settings (Helmig & Arey, 1991).
Surface Chemistry and Electrochemical Properties
Perepichka, Kondratenko, and Bryce (2005) explored the self-assembly and redox chemistry of nitrofluoren-9-one derivatives on metal surfaces. Their work provides insights into the electron acceptor properties of these compounds, which are critical for advancing surface chemistry applications (Perepichka, Kondratenko, & Bryce, 2005).
Molecular Structure and Stability Analysis
Pan, Cole, and Fletcher (1980) investigated 9-substituted 3-nitrofluorenes, related to 4-Nitrofluoren-9-one, to understand their stability and potential as intermediates in chemical reactions. This study offers valuable information on the molecular characteristics and reactivity of nitrofluorene derivatives (Pan, Cole, & Fletcher, 1980).
Laser Desorption/Ionization Mass Spectrometry
Dotter et al. (1996) conducted a study involving nitrated polycyclic aromatic hydrocarbons, including 4-Nitrofluoren-9-one. They used laser desorption/ionization time-of-flight mass spectrometry, revealing important aspects of the molecular ionization and fragmentation processes. Such research is pivotal in analytical chemistry and mass spectrometry applications (Dotter et al., 1996).
Surface-
Enhanced Raman SpectrometryEnlow and Vo-Dinh (1986) explored the detection of nitro-polynuclear aromatic compounds, including 2-nitrofluorene, a compound closely related to 4-Nitrofluoren-9-one, using surface-enhanced Raman spectrometry (SERS). This study is significant in the field of spectroscopy, particularly for enhancing detection sensitivity and understanding molecular interactions on surfaces (Enlow & Vo-Dinh, 1986).
Crystal Structure and Molecular Self-Organization
Bock et al. (1995) studied the crystallization and structure of hexameric aci-9-nitrofluorene-potassium. Their work provides insights into the molecular self-organization principles and the formation of complex structures, which are critical for understanding the material properties of nitrofluorenes (Bock, Dienelt, Schödel, & Havlas, 1995).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Fomichov, Lawani-Edogiawerie, and Prostakov (1983) analyzed 1H NMR spectra of fluorene and azafluorenes, including 4-nitrofluorene, to study long-range coupling constants. Their research is valuable for understanding the electronic structure and chemical behavior of nitrofluorenes in magnetic resonance studies (Fomichov, Lawani-Edogiawerie, & Prostakov, 1983).
Enzymatic Reduction and Environmental Genotoxicity
Ritter, Decker, and Malejka-Giganti (2000) focused on the enzymatic reduction of nitro and 9-oxo groups of environmental nitrofluorenes, including 4-Nitrofluoren-9-one. This research is important for understanding the biotransformation and potential health risks of nitrofluorenes, particularly in relation to cancer research (Ritter, Decker, & Malejka-Giganti, 2000).
Photochemical Transformations
Strniste et al. (1986) investigated the photo-oxidation of 2-aminofluorene, leading to the formation of 2-nitrofluoren-9-one. Their findings contribute to the understanding of photochemical processes and the formation of mutagens, which are relevant in environmental chemistry and photobiology (Strniste, Nickols, Okinaka, & Whaley, 1986).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-nitrofluoren-9-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7NO3/c15-13-9-5-2-1-4-8(9)12-10(13)6-3-7-11(12)14(16)17/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAVWKDDIVRHSEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C2=O)C=CC=C3[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40297593 | |
| Record name | 4-nitrofluoren-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40297593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Nitrofluoren-9-one | |
CAS RN |
72391-95-8 | |
| Record name | NSC116762 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116762 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-nitrofluoren-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40297593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-NITRO-9-FLUORENONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



